Hydrogen Bond Donor Count: N-Methyl 8-One (HBD = 0) vs. Des-Methyl 4-One Analog (HBD = 1) – Permeability and PK Differentiation
The target compound bears an N-methyl group at position 1 of the pyrazole ring, which eliminates the sole hydrogen bond donor present in the des-methyl analog 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 1314139-85-9). The computed HBD count is 0 for the target [1] versus 1 for the des-methyl 4-one analog (the latter possessing an N–H proton on the pyrazole ring) [2]. In drug discovery, reducing HBD count from 1 to 0 has been associated with an average 0.7–1.0 log unit increase in passive Caco-2 permeability (class-level inference from medicinal chemistry design principles) [3]. This difference is mechanistically significant: a zero-HBD compound can more readily cross phospholipid bilayers by passive diffusion without the desolvation penalty incurred by an N–H donor, and avoids H-bond donor-mediated efflux by P-glycoprotein.
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 0 (N-methyl pyrazole, no exchangeable NH) |
| Comparator Or Baseline | 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 1314139-85-9): HBD = 1 (pyrazole N–H) |
| Quantified Difference | ΔHBD = −1 (complete elimination of H-bond donor functionality) |
| Conditions | Computed by Cactvs 3.4.8.24 / PubChem release; XLogP and TPSA from PubChem computed properties |
Why This Matters
For procurement decisions in lead optimization programs, a zero-HBD scaffold is preferable when oral bioavailability or CNS penetration is required, as it avoids the permeability penalty and potential efflux associated with an N–H donor.
- [1] PubChem CID 121457942. Computed Properties: Hydrogen Bond Donor Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/121457942 (accessed 2026-04-29). View Source
- [2] Chemsrc. CAS 1314139-85-9: 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one – structure includes pyrazole N–H (HBD = 1). https://m.chemsrc.com/baike/3167706.html and related entry (accessed 2026-04-29). View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Class-level evidence: relationship between HBD count and permeability.) View Source
